molecular formula C10H6ClNO3 B11883410 3-Quinolinecarboxylic acid, 2-chloro-4-hydroxy- CAS No. 169216-68-6

3-Quinolinecarboxylic acid, 2-chloro-4-hydroxy-

Cat. No.: B11883410
CAS No.: 169216-68-6
M. Wt: 223.61 g/mol
InChI Key: FAUALAWLNFHAAY-UHFFFAOYSA-N
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Description

2-chloro-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6ClNO3 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents. For example, the compound can be synthesized by reacting 2-chloro-4-hydroxyquinoline with carboxylic acid derivatives under acidic conditions . Another method involves the esterification of 2-chloro-4-hydroxyquinoline-3-carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of 2-chloro-4-hydroxyquinoline-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acid, hydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

2-chloro-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may interfere with bacterial DNA synthesis, making it a potential antimicrobial agent . Additionally, its ability to modulate cellular pathways can contribute to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-hydroxyquinoline-4-carboxylic acid
  • 4-chloro-2-oxoquinoline-3-carboxylic acid
  • 8-hydroxyquinoline

Comparison

Compared to similar compounds, 2-chloro-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the chlorine atom at the 2-position and the hydroxyl group at the 4-position enhances its reactivity and potential biological activities .

Properties

CAS No.

169216-68-6

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

2-chloro-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H6ClNO3/c11-9-7(10(14)15)8(13)5-3-1-2-4-6(5)12-9/h1-4H,(H,12,13)(H,14,15)

InChI Key

FAUALAWLNFHAAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)Cl)C(=O)O

Origin of Product

United States

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